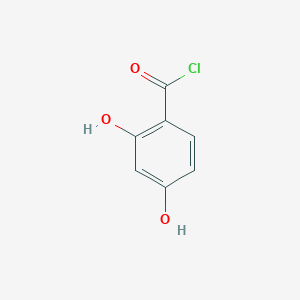

2,4-Dihydroxybenzoyl chloride

Description

2,4-Dihydroxybenzoyl chloride (C₇H₅ClO₃) is a benzoyl chloride derivative featuring hydroxyl groups at the 2- and 4-positions of the aromatic ring. This compound combines the electrophilic reactivity of the acyl chloride group with the hydrogen-bonding and polar characteristics imparted by the hydroxyl substituents. For instance, 2,4-dihydroxybenzophenone is synthesized via condensation of resorcinol with benzoyl chloride or phthalic anhydride followed by dehydroxylation . Such methods may be adapted for this compound by modifying reaction conditions or reagents.

The compound’s dual functionality (acyl chloride and hydroxyl groups) positions it as a versatile intermediate in organic synthesis, particularly for constructing esters, amides, or heterocyclic frameworks. Its reactivity is likely influenced by the electron-donating hydroxyl groups, which may modulate electrophilicity compared to non-hydroxylated benzoyl chlorides.

Properties

CAS No. |

57438-38-7 |

|---|---|

Molecular Formula |

C7H5ClO3 |

Molecular Weight |

172.56 g/mol |

IUPAC Name |

2,4-dihydroxybenzoyl chloride |

InChI |

InChI=1S/C7H5ClO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H |

InChI Key |

AJKGBJQEFCGNJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzoyl chloride can be synthesized from 2,4-dihydroxybenzoic acid through a reaction with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Acylation Reactions: It can acylate other compounds, introducing the 2,4-dihydroxybenzoyl group into the molecule.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the synthesis of this compound from 2,4-dihydroxybenzoic acid.

Dimethylformamide (DMF): Acts as a catalyst in the synthesis reaction.

Nucleophiles (Amines, Alcohols): React with this compound to form various derivatives.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Acylated Compounds: Formed by acylation reactions with other molecules.

Scientific Research Applications

2,4-Dihydroxybenzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 2,4-dihydroxybenzoyl chloride and analogous compounds:

Q & A

Q. What are the standard laboratory synthesis protocols for 2,4-dihydroxybenzoyl chloride?

The compound is typically synthesized by reacting 2,4-dihydroxybenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include maintaining a molar excess of the chlorinating agent (1.5–2.0 equivalents), refluxing in dry dichloromethane or toluene at 40–60°C for 4–8 hours, and purifying via vacuum distillation or recrystallization. Side reactions (e.g., hydrolysis) are minimized by strict moisture exclusion .

Q. What safety measures are critical when handling this compound?

Due to its corrosive and moisture-sensitive nature, researchers must:

- Use impervious gloves (nitrile or neoprene), tightly sealed goggles , and acid-resistant lab coats .

- Work in a fume hood to avoid inhalation of vapors.

- Store the compound in a desiccator under inert gas (e.g., argon) at 2–8°C.

- Neutralize spills with sodium bicarbonate or inert adsorbents. Emergency protocols include rinsing affected skin/eyes with water for ≥15 minutes and seeking medical attention .

Q. How can purity and structural integrity be validated post-synthesis?

- Titration : Quantify active chloride content using silver nitrate.

- Melting Point : Compare observed values (literature range: 95–98°C) to theoretical data.

- ¹H/¹³C NMR : Identify hydroxyl (δ 10–12 ppm in ¹H) and acyl chloride (δ ~170 ppm in ¹³C) signals.

- FT-IR : Confirm C=O stretch near 1770 cm⁻¹ and absence of broad O-H peaks (indicative of hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Temperature (40–80°C), chlorinating agent ratio (1.2–2.5 equivalents), and reaction time (2–24 hours).

- Response Surface Methodology (RSM) identifies interactions between variables. For example, a study on 3,5-dichlorobenzoyl chloride achieved 63% yield by optimizing chlorination time (6 hours) and SOCl₂ ratio (1.8 equivalents) .

- In situ monitoring (e.g., FT-IR or Raman spectroscopy) tracks acyl chloride formation and detects intermediates.

Q. What strategies prevent hydroxyl group interference during derivatization reactions?

- Protection-Deprotection : Temporarily block hydroxyls using acetyl or trimethylsilyl groups. For instance, acetylation with acetic anhydride prior to chlorination directs reactivity to the carboxylic acid moiety.

- Regioselective Catalysis : Use Lewis acids (e.g., AlCl₃) to favor substitution at specific positions. This approach is validated in benzophenone syntheses involving resorcinol derivatives .

Q. How do solvent properties influence the stability and reactivity of this compound?

- Polar Aprotic Solvents (e.g., DCM, THF): Stabilize the compound by reducing hydrolysis rates.

- Protic Solvents (e.g., water, methanol): Accelerate degradation via nucleophilic attack.

- Stability Studies : Conduct accelerated aging under varied solvent conditions (25–60°C, 0–90% humidity). Monitor degradation via HPLC, noting half-life reductions in polar protic environments .

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify electrophilic sites (e.g., acyl chloride carbon).

- Molecular Dynamics (MD) : Simulates solvent interactions and transition states, guiding solvent selection.

- QSPR Models : Correlate molecular descriptors (e.g., Hammett constants) with reaction rates. These methods are validated in studies of chlorinated aromatic intermediates .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Reproducibility Checks : Verify experimental conditions (e.g., drying time, heating rate).

- Impurity Profiling : Use LC-MS to identify contaminants (e.g., residual 2,4-dihydroxybenzoic acid).

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., Gaussian software) or high-purity commercial standards .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.